molecular formula C17H20FN5O B2565261 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2310016-05-6

3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine

Cat. No. B2565261
CAS RN: 2310016-05-6
M. Wt: 329.379
InChI Key: PLOWONNTNPTAGU-UHFFFAOYSA-N
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Description

The compound “3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine” is a complex organic molecule. The B3LYP/cc-pVDZ basis set was used to optimize the best results for this compound .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions. The B3LYP/cc-pVDZ basis set was used to optimize the best results for the compound . The NBO analysis confirmed the highest stabilization energy 39.53 kcal/mol, from bonding LP(1) - N22 to anti-bonding π*(N21 - C24) .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various computational methods. The ELF, LOL, ALIE, and RDG analysis was done by using Multiwfn software, and confirms the localization and delocalization electrons .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using computational methods. The thermodynamical properties and electron density were calculated with the help of Gaussian-16w software .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various computational methods. Analyses of NLO parameters, MEP, UV-vis, and HOMO-LUMO were performed using five different solvents (chloroform, water, acetonitrile, ethanol and DMSO) .

Future Directions

The compound shows potential for further investigation. Docking study was done using Autodock software, and the protein-ligand interaction was identified, the best binding score is -5.69 kcal/mol . This suggests potential for further exploration in the field of drug discovery.

properties

IUPAC Name

3-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c18-14-9-19-11-20-17(14)23-6-4-12(5-7-23)10-24-16-8-13-2-1-3-15(13)21-22-16/h8-9,11-12H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOWONNTNPTAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-5-fluoropyrimidine

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